molecular formula C14H10F2N2O3S B2924004 2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921538-64-9

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2924004
CAS No.: 921538-64-9
M. Wt: 324.3
InChI Key: IEAGISLJJSEKFY-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 2-oxoindoline moiety, which is a common structural motif in many biologically active molecules, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.

Scientific Research Applications

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

These compounds have shown notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 . They have been found to induce apoptosis in cancer cells .

Preparation Methods

The synthesis of 2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-difluorobenzenesulfonyl chloride and 2-oxoindoline.

    Reaction Conditions: The 2,5-difluorobenzenesulfonyl chloride is reacted with 2-oxoindoline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The indoline moiety can be oxidized to form oxindole derivatives, and the sulfonamide group can be reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.

Comparison with Similar Compounds

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide can be compared with other similar compounds:

    2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: This compound has a similar structure but with a methyl group at the 1-position of the indoline moiety.

    2,5-difluoro-N-(2-oxoindolin-3-yl)benzenesulfonamide: This compound differs in the position of the oxo group on the indoline ring.

    This compound derivatives: Various derivatives of the compound have been synthesized to explore their biological activities.

Properties

IUPAC Name

2,5-difluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3S/c15-9-1-3-11(16)13(7-9)22(20,21)18-10-2-4-12-8(5-10)6-14(19)17-12/h1-5,7,18H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAGISLJJSEKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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